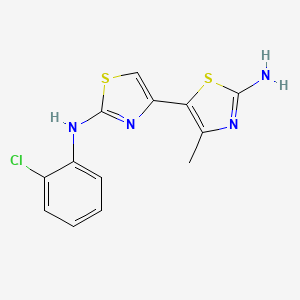

N~2~-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~2~-(2-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as CTBT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTBT is a member of the thiazole family, which is known for its diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Thiadiazole Derivatives : A study focused on synthesizing thiadiazole derivatives through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride, yielding compounds with potential dyeing applications on nylon fabric. The compounds exhibited significant dyeing performance, characterized by their melting points, elemental analysis, and spectroscopic data (Malik et al., 2018).

Blue Light-Emitting Polyamides : Another research explored the synthesis of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings. These polymers demonstrated film-forming ability, good solubility in organic solvents, and high thermal stability, making them suitable for optical applications (Hamciuc et al., 2015).

Intramolecular Hydrogen Bonds in Thiazole Derivatives : A theoretical study on thiazole derivatives revealed the presence of intramolecular hydrogen bonds, providing insights into their structural stability and potential for further functionalization (Castro et al., 2007).

Applications in Material Science

Polyimides from Unsymmetrical Diamines : Research into the synthesis of polyimides from unsymmetrical diamines containing imidazole pendant groups highlighted the production of materials with excellent solubility, thermal stability, and potential for high-performance applications (Ghaemy & Alizadeh, 2009).

White Light Emission from Organic Molecules : A study demonstrated that binary combinations of different families of blue-emitting organic molecules could produce white or near-white emission, suggesting a simple route to white-emitting organic light-emitting diodes (Thompson et al., 2001).

Thermally Stable Polyimides with Asymmetric Structure : Another investigation into the preparation of polyimides derived from asymmetric fluorinated aromatic diamines showcased their good thermal stability, low dielectric constant, and moisture absorption, underlining their suitability for advanced electronic applications (Bu et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKUUGBALNSSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)